molecular formula C24H23N5O3S B2489031 Ethyl 4-{2-[(6-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}pyridazin-3-yl)sulfanyl]acetamido}benzoate CAS No. 1049356-21-9

Ethyl 4-{2-[(6-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}pyridazin-3-yl)sulfanyl]acetamido}benzoate

Cat. No. B2489031
M. Wt: 461.54
InChI Key: ALSCQRFHZTVFRV-UHFFFAOYSA-N
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Description

This section would typically introduce "Ethyl 4-{2-[(6-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}pyridazin-3-yl)sulfanyl]acetamido}benzoate", focusing on its significance in scientific research, including its synthesis and potential applications in fields excluding drug use and dosage, and drug side effects. However, specific studies directly relating to this compound were not found.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic chemical entities to complex molecules. For instance, the synthesis of 3-phenyl-2,5-disubstituted indoles derived from ethyl-2-benzyl-2-[N-(aryl)hydrazono] ethanoates showcases a method that might be analogous to synthesizing complex molecules like the one (Ergenç et al., 1990).

Molecular Structure Analysis

Molecular structure analysis involves using techniques such as FT-IR, FT-Raman, and molecular docking studies to elucidate the structure and stability of molecules. For example, the study on "ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate" provides insights into the stability and electronic properties through natural bond orbital analysis, molecular electrostatic potential, and nonlinear optical properties analysis (El-Azab et al., 2016).

Chemical Reactions and Properties

Chemical reactions and properties of such complex molecules involve understanding their reactivity, interaction with other molecules, and the conditions under which they undergo transformations. While the exact reactions of "Ethyl 4-{2-[(6-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}pyridazin-3-yl)sulfanyl]acetamido}benzoate" were not detailed, studies on similar compounds provide a foundation. For instance, the reactivity of ethyl 2-benzyl-2-[N-(aryl)hydrazono] ethanoates with diazonium salts to produce indoles reveals the potential chemical behavior of related structures (Ergenç et al., 1990).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the applicability of a compound in various environments. Although specific data on "Ethyl 4-{2-[(6-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}pyridazin-3-yl)sulfanyl]acetamido}benzoate" were not available, analogous studies, such as the characterization of synthesized compounds through LCMS, IR, 1H NMR, and 13C NMR, offer insights into how these properties are determined (Fathima et al., 2021).

Scientific Research Applications

Antimitotic Agents and Synthesis Techniques

  • The study by Temple (1990) on antimitotic agents through the synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates demonstrates the chemical synthesis techniques and applications in inhibiting cell proliferation and inducing mitotic arrest. This research is significant for understanding how similar compounds might be synthesized and their potential applications in treating diseases like leukemia by targeting cell division processes (Temple, 1990).

Antifungal and Antimicrobial Activities

  • Ergenç, Salman, Gürsoy, and Bankaoğlu (1990) explored the antifungal evaluation of 3-phenyl-2,5-disubstituted indoles derived from ethyl-2-benzyl-2-[N-(aryl)hydrazono] ethanoates. This study highlights the potential of structurally complex compounds to serve as antifungal agents, an application that could be relevant for compounds with similar structural motifs (Ergenç et al., 1990).

Antimicrobial and Antioxidant Properties

  • Flefel et al. (2018) conducted synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, showcasing the antimicrobial and antioxidant activities of these compounds. Such research underscores the broader potential of complex heterocyclic compounds for pharmaceutical applications, including those related to the target compound (Flefel et al., 2018).

Novel Synthesis Approaches

  • Goli-Garmroodi et al. (2015) reported on the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, providing insights into the chemical reactions and synthesis strategies that could be applicable to similar compounds. This research is instrumental in understanding the synthetic routes that might be explored for compounds with related structures (Goli-Garmroodi et al., 2015).

Future Directions

The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids which allow to obtain the target products in one synthetic stage with high yields is an urgent task . Multicomponent reactions represent an effective tool for approaching this problem .

properties

IUPAC Name

ethyl 4-[[2-[6-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S/c1-4-32-24(31)17-6-8-18(9-7-17)26-21(30)14-33-22-12-10-19(27-28-22)23-16(3)25-20-11-5-15(2)13-29(20)23/h5-13H,4,14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSCQRFHZTVFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C4N3C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{2-[(6-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}pyridazin-3-yl)sulfanyl]acetamido}benzoate

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